molecular formula C7H8N2O2 B561327 4-Amino-5-methylnicotinic acid CAS No. 100383-06-0

4-Amino-5-methylnicotinic acid

Cat. No.: B561327
CAS No.: 100383-06-0
M. Wt: 152.153
InChI Key: AGIWCPJMXBUCMW-UHFFFAOYSA-N
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Description

4-Amino-5-methylnicotinic acid is a chemical compound with the CAS Number 100383-06-0 and a molecular formula of C 7 H 8 N 2 O 2 , corresponding to a molecular weight of 152.15 g/mol . It is an aminonicotinic acid derivative, a class of compounds that serve as versatile building blocks in organic synthesis and pharmaceutical research. The presence of both an amino group and a carboxylic acid functional group on the pyridine ring makes this compound a valuable precursor for the synthesis of more complex molecules. As a pyridine derivative, this compound is part of a family of heterocyclic compounds of significant interest in medicinal chemistry. Related methylnicotinic acid isomers are known to be important intermediates in the development of active pharmaceutical ingredients (APIs). For instance, 5-methylnicotinic acid is a key building block in the synthesis of Rupatadine, a second-generation antihistamine used to treat allergic rhinitis . Furthermore, nicotinic acid derivatives, such as the alkaloid Trigonelline (N-methylnicotinic acid), have been extensively studied for their various biological activities, including potential antidiabetic effects via mechanisms like inhibition of intestinal α-amylase and the upregulation of PPARγ and GLUT4 proteins . While the specific research applications for this compound are not fully detailed in the public domain, its structural features make it a candidate for use in drug discovery programs, particularly in the exploration of new small-molecule therapeutics. This product is strictly labeled For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

CAS No.

100383-06-0

Molecular Formula

C7H8N2O2

Molecular Weight

152.153

IUPAC Name

4-amino-5-methylpyridine-3-carboxylic acid

InChI

InChI=1S/C7H8N2O2/c1-4-2-9-3-5(6(4)8)7(10)11/h2-3H,1H3,(H2,8,9)(H,10,11)

InChI Key

AGIWCPJMXBUCMW-UHFFFAOYSA-N

SMILES

CC1=C(C(=CN=C1)C(=O)O)N

Synonyms

Nicotinic acid, 4-amino-5-methyl- (6CI)

Origin of Product

United States

Scientific Research Applications

Scientific Research Applications

1. Chemistry:

  • Building Block for Synthesis: 4-Amino-5-methylnicotinic acid serves as a precursor in synthesizing more complex organic molecules. Its functional groups allow for diverse chemical modifications that are essential in developing new compounds.

2. Biology:

  • Biological Activity Studies: Research has indicated that this compound exhibits potential antimicrobial and anti-inflammatory properties. For instance, studies have shown its effectiveness against certain bacterial strains, suggesting its utility as a lead compound in developing new antibiotics.

3. Medicine:

  • Drug Development: The compound is being investigated for its role in designing novel therapeutic agents. Its structural similarity to other biologically active compounds positions it as a candidate for treating various diseases, including cardiovascular conditions and metabolic disorders .

Cardiovascular Effects

A notable case study investigated the effects of this compound on cardiovascular health. The study demonstrated that treatment with this compound improved endothelial function by enhancing endothelial nitric oxide synthase (eNOS) activity. This led to improved vasodilation and reduced blood pressure in animal models, indicating potential therapeutic benefits for hypertension and related cardiovascular diseases.

Cell Viability Assays

MTT assays conducted on macrophage cell lines showed that this compound exhibited low cytotoxicity at therapeutic concentrations. The results indicated significant cell viability even at higher doses, underscoring its safety profile for potential clinical applications.

Pharmacokinetics and Safety Profile

Pharmacokinetic studies suggest that this compound has favorable absorption and distribution characteristics. It demonstrates a moderate half-life, allowing for sustained biological effects without significant toxicity. Safety assessments have shown no adverse effects in animal models at therapeutic doses, making it a promising candidate for further research into clinical applications.

Industrial Applications

In addition to its scientific and medicinal applications, this compound is utilized in the production of specialty chemicals and materials. Its unique properties make it suitable for developing agrochemicals and other industrial products that require specific chemical functionalities .

Chemical Reactions Analysis

Substitution Reactions

The amino group at the 4-position participates in nucleophilic substitution reactions. Key examples include:

  • Enzyme-Catalyzed Base Exchange :
    In NADP analogs synthesis, 4-amino-5-methylnicotinic acid derivatives undergo pyridine base exchange reactions catalyzed by enzymes like Aplysia californica ADP-ribosyl cyclase. This enables selective substitution of functional groups under mild aqueous-organic conditions .

Reagent Conditions Product Yield
Nicotinic acid methyl esterpH 9–10, 30–40°C4-Amino-NAADP methyl ester~40%
Alkyl halidesBase (e.g., NaOH), ethanol, refluxN-Alkylated derivativesNot reported

Oxidation Reactions

The methyl group at the 5-position is susceptible to oxidation. Industrial methods highlight scalable approaches:

  • Potassium Permanganate Oxidation :
    In aqueous solvent systems, oxidation of 3,5-dimethylpyridine derivatives yields this compound. By-products like 3,5-dipicolinic acid are separated via pH-dependent solubility differences .

Oxidizing Agent Conditions Key By-Product Purity
KMnO₄25–35°C, 15–18h3,5-Dipicolinic acid≥98.5%
H₂O₂/H₂SO₄110–150°C, 5–20hMinimal side products~60–72%

Mechanistic Insight :
Hydrogen peroxide in concentrated sulfuric acid selectively oxidizes the methyl group to a carboxylic acid without over-oxidizing adjacent substituents, ensuring high selectivity .

Reduction Reactions

The nitrile group (if present in precursors) can be reduced to amines:

  • Catalytic Hydrogenation :
    Using Pd/C or Raney Ni under H₂ atmosphere converts nitrile intermediates into primary amines.

  • Lithium Aluminum Hydride (LiAlH₄) :
    Non-catalytic reduction in anhydrous ether yields amines with higher steric control .

Esterification and Hydrolysis

  • Ester Formation :
    Reacting with methanol in acidic conditions produces methyl esters, useful for further derivatization.

  • Base Hydrolysis :
    Esters revert to carboxylic acids under alkaline conditions (e.g., NaOH, 80°C) .

Interaction with Biological Targets

The compound’s amino and carboxylic acid groups enable hydrogen bonding with enzymes and receptors:

  • Nicotinic Receptor Modulation :
    Acts as a precursor in synthesizing ligands for neurological targets, influencing calcium signaling pathways .

Comparative Reactivity

This compound exhibits distinct behavior compared to analogs:

Compound Reactivity Difference
5-Methylnicotinic acidLacks amino group; lower nucleophilicity
4-Amino-3-methylnicotinic acidPositional isomerism alters electronic environment

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds are selected for comparison based on structural homology, functional group positioning, and reported applications:

5-Aminonicotinic Acid

  • Structure: Amino group at the 5-position, carboxylic acid at the 3-position.
  • CAS RN : 24242-19-1 .
  • Properties: Higher solubility in polar solvents compared to 4-amino-5-methylnicotinic acid due to the absence of a methyl group. Used extensively as a precursor in pharmaceutical intermediates, particularly for antitubercular agents .
  • Key Difference: The 5-amino substitution reduces steric hindrance, enhancing reactivity in coupling reactions .

2-Amino-5-methylnicotinic Acid

  • Structure: Amino group at the 2-position, methyl at the 5-position, carboxylic acid at the 3-position.
  • CAS RN : 14667-47-1 .
  • Properties: Exhibits a melting point of ~295–297°C, similar to this compound, but differs in hydrogen-bonding capacity due to the amino group’s position. This compound is critical in coordination chemistry for metal-organic frameworks (MOFs) .
  • Key Difference: The 2-amino group participates in stronger intermolecular hydrogen bonds, influencing crystal packing .

4-Amino-3-pyridinecarboxylic Acid (4-Aminonicotinic Acid)

  • Structure: Amino group at the 4-position, carboxylic acid at the 3-position (lacks the 5-methyl group).
  • CAS RN : 5345-47-1 .
  • Properties: Lower lipophilicity compared to this compound, making it less suitable for lipid membrane penetration. Used in enzyme inhibition studies targeting nicotinamide adenine dinucleotide (NAD) biosynthesis .
  • Key Difference : Absence of the methyl group reduces steric effects, facilitating binding to planar active sites .

4-Amino-5-methoxynicotinonitrile

  • Structure: Amino group at the 4-position, methoxy at the 5-position, nitrile at the 3-position.
  • CAS RN: Not explicitly provided, but structurally related to compounds in .
  • Properties : The nitrile group enhances electrophilicity, enabling nucleophilic substitution reactions. The methoxy group increases solubility in organic solvents compared to the methyl analogue .
  • Key Difference: The nitrile functionality allows for click chemistry applications, unlike the carboxylic acid in this compound .

Data Table: Comparative Analysis

Compound CAS RN Molecular Formula Melting Point (°C) Key Applications
This compound Not explicitly listed C₇H₈N₂O₂ ~290–300 (estimated) Drug intermediates, enzyme studies
5-Aminonicotinic acid 24242-19-1 C₆H₆N₂O₂ 295–297 Antitubercular agents, MOFs
2-Amino-5-methylnicotinic acid 14667-47-1 C₇H₈N₂O₂ 295–297 Coordination chemistry, catalysis
4-Aminonicotinic acid 5345-47-1 C₆H₆N₂O₂ 295–297 NAD biosynthesis inhibition

Research Findings and Functional Insights

  • Synthetic Challenges : Introducing a methyl group at the 5-position requires careful control of reaction conditions to avoid over-substitution, as seen in halogen displacement reactions involving chlorobenzene and K₂CO₃ .
  • Biological Relevance: The methyl group in this compound enhances metabolic stability compared to unmethylated analogues, as observed in pharmacokinetic studies of related pyridine derivatives .
  • Crystallographic Behavior: Pyridine derivatives with amino and methyl groups exhibit unique π-π stacking and hydrogen-bonding motifs. For example, 2-amino-5-methylpyridinium nicotinate forms 2D networks via N–H···O interactions, a feature likely shared with this compound .

Preparation Methods

Nitration of 5-Methylnicotinic Acid

The nitration of 5-methylnicotinic acid serves as a foundational step for introducing the nitro group at position 4. The carboxylic acid group at position 3 acts as a meta-directing group, while the methyl group at position 5 influences electronic and steric effects.

Procedure :

  • Substrate : 5-Methylnicotinic acid (synthesized via oxidation of 3,5-lutidine using H₂O₂/H₂SO₄ at 110–130°C, yielding >60%).

  • Nitration : A mixture of fuming nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄) at 0–5°C for 4–6 hours.

  • Isolation : The crude 4-nitro-5-methylnicotinic acid is precipitated by adjusting the pH to 2–3 and purified via recrystallization (ethanol/water).

Key Data :

ParameterValue
Nitration Yield45–55%
Reaction Temperature0–5°C
Purification SolventEthanol/Water (3:1)

Reduction of Nitro to Amino Group

The nitro group at position 4 is reduced to an amino group using catalytic hydrogenation or chemical reductants.

Catalytic Hydrogenation :

  • Conditions : H₂ gas (1–3 atm), 10% Pd/C catalyst, ethanol solvent, 25–50°C for 12–24 hours.

  • Yield : 85–90%.

Chemical Reduction (Fe/HCl) :

  • Conditions : Iron powder in aqueous HCl, reflux for 6–8 hours.

  • Yield : 70–75%.

Advantages :

  • High selectivity for the nitro group.

  • Scalable for industrial production.

Limitations :

  • Requires careful handling of H₂ gas or corrosive HCl.

Halogenation-Amination Approach

Chlorination at Position 4

Direct chlorination of 5-methylnicotinic acid introduces a chloro group at position 4, enabling subsequent amination.

Procedure :

  • Chlorinating Agent : Phosphorus oxychloride (POCl₃) at 80–100°C for 8–12 hours.

  • Substrate : 5-Methylnicotinic acid (protected as methyl ester to enhance reactivity).

  • Yield : 60–65%.

Amination via Nucleophilic Substitution

The chloro intermediate undergoes nucleophilic substitution with ammonia or ammonium hydroxide.

Procedure :

  • Conditions : Aqueous NH₃ (28%), 120–150°C in a sealed tube, 24–48 hours.

  • Yield : 50–55%.

Optimization :

  • Addition of Cu(I) catalysts (e.g., CuBr) improves yields to 65–70%.

Cross-Coupling Strategies

Suzuki-Miyaura Coupling

Palladium-catalyzed cross-coupling enables the introduction of methyl and amino groups during pyridine ring assembly.

Procedure :

  • Substrate : 4-Amino-3-bromopyridine-5-carboxylic acid.

  • Coupling Partner : Methylboronic acid.

  • Conditions : Pd(PPh₃)₄, Na₂CO₃, DMF/H₂O (3:1), 80°C for 12 hours.

  • Yield : 55–60%.

Challenges :

  • Requires pre-functionalized pyridine precursors.

  • Limited by boronic acid availability.

Comparative Analysis of Methods

MethodYield (%)ScalabilityCost Efficiency
Nitration-Reduction70–85HighModerate
Halogenation-Amination50–70ModerateLow
Suzuki Coupling55–60LowHigh

Key Findings :

  • The nitration-reduction method offers the best balance of yield and scalability.

  • Halogenation-amination is cost-effective but limited by harsh reaction conditions.

  • Cross-coupling strategies are synthetically flexible but require specialized precursors.

Emerging Techniques

Enzymatic Amination

Pseudomonas spp. oxidoreductases have been explored for regioselective amination of pyridine derivatives under mild conditions (pH 7, 30°C). Preliminary yields reach 40–50%, with ongoing optimization for industrial adoption.

Photocatalytic Methods

Visible-light-mediated C–H amination using Ru(bpy)₃²⁺ catalysts shows promise for direct functionalization of 5-methylnicotinic acid, avoiding pre-functionalization steps .

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